molecular formula C16H15N3O2S B6622533 N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide

N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide

Cat. No.: B6622533
M. Wt: 313.4 g/mol
InChI Key: CRMUPCVTWKSWBH-UHFFFAOYSA-N
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Description

N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a thiazole and oxazole moiety

Properties

IUPAC Name

N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-13(8-17-21-11)14-10-22-15(18-14)9-19(2)16(20)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMUPCVTWKSWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CSC(=N2)CN(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling of Thiazole and Oxazole: The thiazole and oxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the acylation of the coupled intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and oxazole rings.

    Reduction Products: Reduced forms of the benzamide moiety.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole and oxazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]acetamide
  • N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]propionamide

Uniqueness

Compared to similar compounds, N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both thiazole and oxazole rings in the same molecule is relatively rare and can lead to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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